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Introduction
Capivasertib (AZD5363) is a potent, selective, ATP-competitive pan-AKT inhibitor that targets

all three isoforms of the AKT kinase (AKT1, AKT2, and AKT3).[1][2][3] The PI3K/AKT/mTOR

pathway is one of the most frequently dysregulated signaling cascades in human cancers,

making it a prime target for therapeutic intervention.[1][2] Patient-derived xenograft (PDX)

models, which involve the implantation of fresh tumor tissue from patients into immunodeficient

mice, have emerged as a crucial preclinical tool.[4][5] These models largely retain the

histological and genetic characteristics of the original tumor, providing a more predictive model

for evaluating the efficacy of targeted therapies like Capivasertib compared to traditional cell

line-derived xenografts.[4][5]

These application notes provide a detailed protocol for the generation and utilization of PDX

models in preclinical studies evaluating the efficacy of Capivasertib, both as a monotherapy

and in combination with other agents.

Capivasertib: Mechanism of Action
Capivasertib inhibits the serine/threonine kinase AKT, a central node in the PI3K/AKT/mTOR

signaling pathway.[2][3] By binding to the ATP-binding pocket of AKT, Capivasertib prevents its
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phosphorylation and activation, thereby disrupting downstream signaling that promotes cell

growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway, often through

mutations in PIK3CA, AKT1, or loss of PTEN, is common in various cancers, including breast,

prostate, and ovarian cancers.[1][6] Preclinical studies have demonstrated that Capivasertib
can induce apoptosis, inhibit cell proliferation, and reduce tumor growth in vivo.[2][7]
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Caption: The PI3K/AKT signaling pathway and the inhibitory action of Capivasertib.
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Experimental Protocols
Protocol 1: Generation of Patient-Derived Xenografts
(PDX)
This protocol outlines the steps for establishing PDX models from fresh patient tumor tissue. All

procedures involving live animals must be approved and conducted in accordance with the

institution's Institutional Animal Care and Use Committee (IACUC) guidelines.

Materials:

Fresh patient tumor tissue collected under sterile conditions

Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old,

female)[8]

Sterile surgical instruments

Phosphate-buffered saline (PBS)

Matrigel (optional)

Anesthetics (e.g., isoflurane)

Analgesics

Sterile cryovials

Cryopreservation medium (e.g., 90% FBS, 10% DMSO)

Procedure:

Tumor Tissue Collection and Processing:

Obtain fresh tumor tissue from surgical resection or biopsy in a sterile collection medium

on ice.

Process the tissue within 2-6 hours of collection.
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In a sterile biosafety cabinet, wash the tissue with cold PBS to remove any blood or

debris.

Mechanically mince the tumor into small fragments (approximately 2-3 mm³).

Implantation into Host Mice:

Anesthetize the immunodeficient mouse.

Shave and sterilize the implantation site (e.g., dorsal flank).

Make a small incision (approximately 5 mm) in the skin.

Create a subcutaneous pocket using blunt dissection.

Implant one to two tumor fragments into the pocket. The use of Matrigel mixed with the

tumor fragments can sometimes improve engraftment rates.

Close the incision with surgical clips or sutures.

Administer post-operative analgesics as per IACUC protocol.

Tumor Growth Monitoring and Passaging:

Monitor the mice regularly for tumor growth by visual inspection and caliper

measurements.

Once the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the

mouse.

Aseptically resect the tumor.

A portion of the tumor can be cryopreserved for future use, fixed in formalin for histological

analysis, or snap-frozen for molecular analysis.

The remaining tumor tissue can be passaged into new host mice to expand the PDX

model.

Cryopreservation and Banking:
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Place minced tumor fragments into cryovials containing cryopreservation medium.

Freeze the vials slowly to -80°C using a controlled-rate freezer, then transfer to liquid

nitrogen for long-term storage.

Protocol 2: In Vivo Efficacy Studies with Capivasertib in
PDX Models
This protocol describes the methodology for evaluating the anti-tumor activity of Capivasertib
in established PDX models.

Materials:

Established PDX-bearing mice with tumor volumes of 150-250 mm³

Capivasertib (formulated for oral administration)

Vehicle control

Combination therapy agents (e.g., fulvestrant, paclitaxel), if applicable

Calipers for tumor measurement

Animal balance

Procedure:

Study Initiation and Randomization:

Once tumors in the cohort of PDX-bearing mice reach the desired size range, randomize

the animals into treatment groups (e.g., Vehicle, Capivasertib monotherapy, Combination

therapy).

Record the initial tumor volume and body weight of each mouse.

Drug Administration:
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Administer Capivasertib and vehicle control to the respective groups via oral gavage. A

common dosing schedule for Capivasertib in preclinical models is intermittent, such as

four days on and three days off.[9] The recommended dose in a phase I study was 480 mg

twice daily on a 4-days-on, 3-days-off schedule.[10]

If testing a combination, administer the other drug(s) according to their established

protocols.

Monitoring and Data Collection:

Measure tumor volumes with calipers two to three times per week. Tumor volume can be

calculated using the formula: (Length x Width²) / 2.

Monitor the body weight of the mice as an indicator of toxicity.

Observe the animals for any clinical signs of distress.

Endpoint and Analysis:

The study endpoint may be a predetermined tumor volume, a specific time point, or

evidence of significant toxicity.

At the end of the study, euthanize the mice and collect the tumors.

Analyze the data by comparing the tumor growth inhibition between the treatment and

control groups.

Tumor samples can be used for pharmacodynamic biomarker analysis (e.g., Western blot

for p-AKT, immunohistochemistry for Ki67).

Data Presentation
Table 1: Preclinical Efficacy of Capivasertib in PDX
Models
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PDX
Model

Cancer
Type

Genetic
Alteration
(s)

Treatmen
t Group

Dosing
Schedule

Tumor
Growth
Inhibition
(%)

Referenc
e

Breast

Cancer

PDX

ER+

Breast

Cancer

PIK3CA

mutant

Capivaserti

b +

Fulvestrant

Not

Specified

Significant

growth

suppressio

n

[10]

Breast

Cancer

PDX

HER2-

negative

Breast

Cancer

PIK3CA/A

KT1/PTEN

alterations

Capivaserti

b +

Paclitaxel

Not

Specified

Promising

activity
[6]

Prostate

Cancer

PDX

Castration-

Resistant

Prostate

Cancer

Multiple

alterations

CDK4/6i +

AKTi

(Capivasert

ib)

Not

Specified

Synergistic

antitumor

activity

[11]

Table 2: Clinical Trial Data for Capivasertib
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Clinical
Trial

Phase
Cancer
Type

Treatmen
t

Populatio
n

Median
Progressi
on-Free
Survival
(PFS)

Objective
Response
Rate
(ORR)

CAPItello-

291
III

HR+,

HER2-

Advanced

Breast

Cancer

Capivaserti

b +

Fulvestrant

Overall 7.2 months 22.9%

CAPItello-

291
III

HR+,

HER2-

Advanced

Breast

Cancer

Placebo +

Fulvestrant
Overall 3.6 months 12.2%

CAPItello-

291
III

HR+,

HER2-

Advanced

Breast

Cancer

(AKT

pathway

altered)

Capivaserti

b +

Fulvestrant

Biomarker-

altered
7.3 months 28.8%

CAPItello-

291
III

HR+,

HER2-

Advanced

Breast

Cancer

(AKT

pathway

altered)

Placebo +

Fulvestrant

Biomarker-

altered
3.1 months 9.7%
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FAKTION II

HR+

Advanced

Breast

Cancer

Capivaserti

b +

Fulvestrant

PI3K/AKT/

PTEN

altered

Improved

PFS and

OS

Not

specified

Phase I I

Advanced

Solid

Tumors

(AKT1

E17K

mutant)

Capivaserti

b

Monothera

py

ER+ MBC 5.5 months 20%

Data from CAPItello-291 and other trials.[9][12][13][14][15]

Experimental Workflow Diagram
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Caption: Workflow for generating PDX models and conducting Capivasertib efficacy studies.
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Conclusion
Patient-derived xenograft models are invaluable for the preclinical evaluation of targeted

therapies like Capivasertib. By closely recapitulating the heterogeneity and molecular

characteristics of human tumors, PDX models provide a robust platform for assessing drug

efficacy, identifying predictive biomarkers, and exploring combination strategies. The protocols

and information provided in these application notes offer a comprehensive guide for

researchers aiming to utilize PDX models in their Capivasertib-related studies. Adherence to

these detailed methodologies will facilitate the generation of reliable and reproducible

preclinical data, ultimately accelerating the clinical development of this promising anti-cancer

agent.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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